molecular formula C10H14ClNO2 B2653067 2-Chloro-1-(6-oxa-2-azaspiro[4.5]dec-8-en-2-yl)ethanone CAS No. 2411238-56-5

2-Chloro-1-(6-oxa-2-azaspiro[4.5]dec-8-en-2-yl)ethanone

Cat. No. B2653067
CAS RN: 2411238-56-5
M. Wt: 215.68
InChI Key: KTLPSJAOEYBJBA-UHFFFAOYSA-N
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Description

“8-oxa-2-azaspiro[4.5]decane” is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom . These compounds simultaneously possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .


Physical And Chemical Properties Analysis

The compound “6-Oxa-2-aza-spiro[4.5]decane” has a molecular weight of 141.21 and is a colorless liquid .

Mechanism of Action

Synthesized 8-oxa-2-azaspiro[4.5]decane derivatives exhibited biological activity. They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

properties

IUPAC Name

2-chloro-1-(6-oxa-2-azaspiro[4.5]dec-8-en-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c11-7-9(13)12-5-4-10(8-12)3-1-2-6-14-10/h1-2H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLPSJAOEYBJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC=CCO2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(6-oxa-2-azaspiro[4.5]dec-8-en-2-yl)ethanone

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